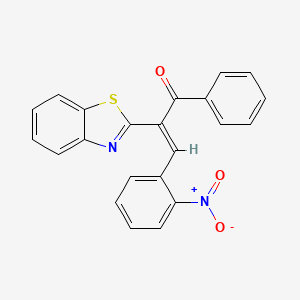![molecular formula C24H20N2O3 B3916299 (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one](/img/structure/B3916299.png)
(5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one
概要
説明
(5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylimidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one typically involves the condensation of appropriate aldehydes and ketones with imidazole derivatives. One common method involves the use of a base-catalyzed reaction where the starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated under reflux conditions. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and in-line monitoring systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, which may result in therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-methoxyphenyl)-1H-imidazole: This compound shares the imidazole core but lacks the additional methoxyphenyl and phenyl groups.
3-phenyl-1H-imidazole: Similar to the target compound but without the methoxyphenyl groups.
4-methoxyphenyl-1H-imidazole: Contains the methoxyphenyl group but lacks the phenylimidazole core.
Uniqueness
The uniqueness of (5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one lies in its combination of functional groups and structural features This combination imparts specific chemical and biological properties that distinguish it from other imidazole derivatives
特性
IUPAC Name |
(5E)-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenylimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-20-14-12-17(13-15-20)23-25-21(16-18-8-6-7-11-22(18)29-2)24(27)26(23)19-9-4-3-5-10-19/h3-16H,1-2H3/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZFFVAPLXECOR-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OC)/C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3916232.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B3916237.png)
![(4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B3916244.png)
![4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3916247.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B3916257.png)
![4-Hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-[4-methoxy-3-(pyridin-2-yloxymethyl)phenyl]methyl]chromen-2-one](/img/structure/B3916258.png)
![ethyl 2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3916263.png)
![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3916265.png)
![phenyl{[2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acryloyl]amino}acetic acid](/img/structure/B3916268.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3916275.png)
![1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine](/img/structure/B3916283.png)
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one](/img/structure/B3916305.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3916311.png)
